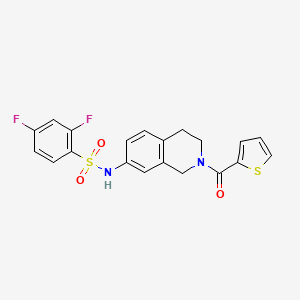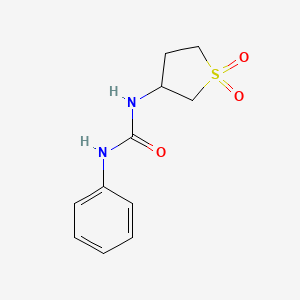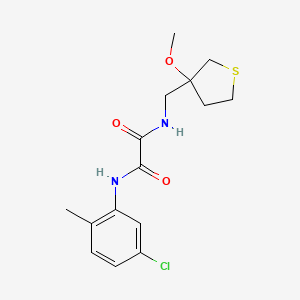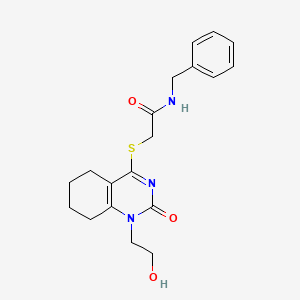![molecular formula C19H19NO5S B2802415 (2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid CAS No. 327094-27-9](/img/structure/B2802415.png)
(2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Inhibitory Properties and Cancer Research
One notable application of derivatives closely related to the compound involves their role as potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3, which is a target of interest in breast and prostate cancer research. The inhibition mechanism was elucidated through crystal structure studies, showing the critical positioning of the carboxylate group and the sulfonamide's role in binding within the enzyme. This research opens avenues for therapeutic interventions in hormone-dependent cancers by targeting specific enzymes involved in steroid metabolism (Jamieson et al., 2012).
Molecular Structure Analysis
Another important application is the structural investigation of similar compounds, utilizing X-ray crystallography and various spectroscopic methods. These studies provide insights into the molecular interactions and stabilization forces within the crystal lattice, contributing to the understanding of molecular properties and the design of new compounds with improved stability and performance (Venkatesan et al., 2016).
Asymmetric Synthesis
The compound and its derivatives have also been used in the asymmetric synthesis of bioactive molecules, demonstrating the synthetic utility of these compounds in creating complex structures such as the tetrahydroquinoline alkaloids. This showcases the versatility of (2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid derivatives in synthetic organic chemistry, enabling the development of novel therapeutic agents (Bentley et al., 2011).
Antifungal Potential
Research into the antifungal properties of related 3,4-dihydroisoquinoline derivatives highlights the potential for developing new antifungal agents. These compounds exhibited moderate to significant inhibitory activities against various phytopathogenic fungi, indicating their utility in addressing fungal infections and diseases in agriculture (Chen et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-25-17-8-6-14(7-9-19(21)22)12-18(17)26(23,24)20-11-10-15-4-2-3-5-16(15)13-20/h2-9,12H,10-11,13H2,1H3,(H,21,22)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEQLNWEKHKODN-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

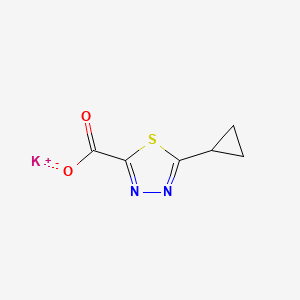

![2-(3,4-dimethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2802337.png)
![3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2802338.png)
![3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![3-cyclopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2802346.png)
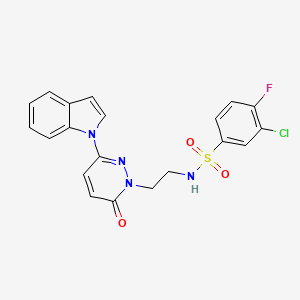
![[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid](/img/structure/B2802348.png)
![2,1,3-Benzothiadiazol-5-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2802349.png)
